Cas no 17576-53-3 (3-Nitroquinoline)

3-Nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 3-Nitroquinoline
- Quinoline, 3-nitro-
- 3-Nitro-chinolin
- 3-Nitroquinolin
- 3-nitro-quinoline
- NITROQUINOLINE
- Quinoline,3-nitro
- Quinoline,nitro
- AKOS006274007
- 12408-11-6
- A812113
- O11041
- AS-50137
- SMR000224613
- HMS2509L07
- MLS000702569
- CS-0155672
- MFCD00956379
- AC-907/34124023
- NCGC00247076-01
- 17576-53-3
- DTXSID60879658
- SB67544
- SCHEMBL2230388
- CHEMBL1501650
- ZXVRNZRQQRBDLX-UHFFFAOYSA-N
- FT-0630309
- DB-006511
-
- インチ: InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
- InChIKey: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 174.04300
- どういたいしつりょう: 174.042927
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.7
じっけんとくせい
- 密度みつど: 1.354
- ふってん: 317.4 °C at 760 mmHg
- フラッシュポイント: 145.8 °C
- 屈折率: 1.682
- PSA: 58.71000
- LogP: 2.66620
3-Nitroquinoline セキュリティ情報
3-Nitroquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR956394-1g |
3-Nitroquinoline |
17576-53-3 | 95% | 1g |
£445.00 | 2025-02-21 | |
A2B Chem LLC | AA94619-250mg |
3-Nitroquinoline |
17576-53-3 | 95% | 250mg |
$18.00 | 2024-04-20 | |
Ambeed | A259426-250mg |
3-Nitroquinoline |
17576-53-3 | 95% | 250mg |
$24.0 | 2025-03-05 | |
A2B Chem LLC | AA94619-100mg |
3-Nitroquinoline |
17576-53-3 | 95% | 100mg |
$11.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1259994-250mg |
Quinoline, 3-nitro- |
17576-53-3 | 98% | 250mg |
$75 | 2025-02-21 | |
eNovation Chemicals LLC | Y1259994-1g |
Quinoline, 3-nitro- |
17576-53-3 | 98% | 1g |
$120 | 2025-03-01 | |
eNovation Chemicals LLC | Y1259994-100mg |
Quinoline, 3-nitro- |
17576-53-3 | 98% | 100mg |
$70 | 2024-06-07 | |
eNovation Chemicals LLC | Y1259994-1g |
Quinoline, 3-nitro- |
17576-53-3 | 98% | 1g |
$120 | 2024-06-07 | |
TRC | N901233-50mg |
3-Nitroquinoline |
17576-53-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
TRC | N901233-100mg |
3-Nitroquinoline |
17576-53-3 | 100mg |
$ 115.00 | 2022-06-03 |
3-Nitroquinoline 関連文献
-
1. Recent advances in the transition metal-free synthesis of heterocycles from α,β-unsaturated ketonesKizhakkan Thiruthi Ashitha,Ajay Krishna M. S.,Basavaraja D.,Sasidhar B. Somappa Org. Chem. Front. 2022 9 5306
-
Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717
-
3. 349. Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldonesW. J. Adams,D. H. Hey J. Chem. Soc. 1951 1521
-
Jingjing Zhao,Pan Li,Chungu Xia,Fuwei Li RSC Adv. 2015 5 32835
-
5. 410. Some Bz-substituted-3-nitroquinolinesJ. S. Morley,J. C. E. Simpson J. Chem. Soc. 1948 2024
-
6. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinolineM. J. S. Dewar,P. M. Maitlis J. Chem. Soc. 1957 944
-
Ayyappa Avoni,Sravanthi Vemireddy,Shainy Sambyal,Syed Shafi,Imran Khan,Aarif Khan,Halmuthur M. Sampath Kumar RSC Adv. 2023 13 1066
-
Elida N. Thobokholt,Sebastián O. Simonetti,Teodoro S. Kaufman,Enrique L. Larghi,Andrea B. J. Bracca RSC Adv. 2023 13 13715
-
9. Preparation of ring-fused pyridazines by reduction of 3,3′-dinitro-4,4′-bipyridyl and 3,3′-dinitro-4,4′-biquinolylSanthi Kanoktanaporn,J. A. Hugh MacBride J. Chem. Soc. Perkin Trans. 1 1978 1126
-
G. W. J. Fleet,Ian Fleming J. Chem. Soc. C 1969 1758
3-Nitroquinolineに関する追加情報
Properties and Applications of 3-Nitroquinoline (CAS No. 17576-53-3)
3-Nitroquinoline, with the chemical formula C₉H₆N₂O₂ and CAS number 17576-53-3, is a nitro-substituted derivative of quinoline. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, and the introduction of a nitro group at the 3-position enhances its potential as a pharmacophore.
The nitro group in 3-Nitroquinoline introduces both electrophilic and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This dual functionality makes it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its potential in developing antimicrobial, antiviral, and anticancer drugs. The electron-withdrawing nature of the nitro group can enhance the binding to biological targets, while its ability to participate in hydrogen bonding interactions further contributes to its drug-like properties.
One of the most compelling aspects of 3-Nitroquinoline is its role as an intermediate in synthesizing more complex heterocyclic compounds. Its structural framework allows for further functionalization, enabling chemists to explore diverse chemical spaces. For instance, reduction of the nitro group can yield amines, which can then be further modified to introduce additional pharmacophoric elements. This flexibility makes it an attractive building block for medicinal chemists seeking to develop new molecular entities.
In recent years, 3-Nitroquinoline has been studied for its potential applications in oncology. Quinoline derivatives have shown promise in targeting various cancer pathways, and modifications such as nitration have been found to enhance their efficacy. Preliminary in vitro studies suggest that 3-Nitroquinoline exhibits inhibitory effects on several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings are particularly intriguing given the growing interest in small-molecule inhibitors as adjunctive therapies for cancer.
The pharmacokinetic profile of 3-Nitroquinoline is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies indicate that 3-Nitroquinoline has moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to fully elucidate its pharmacokinetic behavior, but these initial findings suggest it may have a reasonable window for therapeutic activity.
From a synthetic chemistry perspective, 3-Nitroquinoline serves as a versatile precursor for more complex molecules. The nitro group can be readily transformed into other functional groups through various chemical reactions, such as reduction to amine or diazotization followed by coupling reactions. This adaptability allows researchers to tailor the properties of derived compounds to specific biological targets. For example, introducing additional heterocycles or aromatic rings can enhance binding affinity or selectivity against particular enzymes or receptors.
The environmental impact and safety considerations of 3-Nitroquinoline are also important factors in its development and application. While it does not fall under hazardous material classifications typically associated with nitroaromatics or quinolines, proper handling procedures should still be followed to ensure safety during synthesis and use. Studies on its degradation pathways and ecotoxicological profile are ongoing but suggest that it behaves relatively benignly in environmental systems when compared to more persistent pollutants.
Future directions for research on 3-Nitroquinoline include exploring its potential as an antimicrobial agent. The growing threat of antibiotic-resistant bacteria has spurred interest in novel antimicrobial compounds derived from natural product scaffolds like quinoline. Preliminary data indicate that 3-Nitroquinoline may exhibit activity against certain bacterial strains by disrupting essential metabolic processes or membrane integrity. Further investigation into its mechanism of action could pave the way for new strategies in combating resistant pathogens.
In conclusion,3-Nitroquinoline (CAS No. 17576-53-3) represents a promising compound with diverse applications across medicinal chemistry and drug discovery fields Its unique structural features offer opportunities for designing novel therapeutic agents while serving as an effective intermediate for further chemical modifications The ongoing research into its biological activities pharmacokinetics synthesis methods environmental impact highlights its significance as both a scientific curiosity and potential clinical candidate As more data emerges about this compound it will continue to be a valuable tool for chemists biologists pharmaceutical researchers
17576-53-3 (3-Nitroquinoline) 関連製品
- 607-35-2(8-Nitroquinoline)
- 42955-73-7(Acridine, 4-nitro-)
- 4770-03-0(3-Nitro-1H-indole)
- 6960-42-5(7-nitro-1H-indole)
- 31438-22-9(1-nitro-9H-carbazole)
- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)
- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 1806800-90-7(Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate)
- 2090236-73-8(1,2,4-Thiadiazole, 5-(chloromethyl)-3-cyclopentyl-)
- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)



